N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine
Description
N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine is a tricyclic heterocyclic compound featuring a fused bicyclic azetidine (4-membered nitrogen-containing ring) linked to a benzyl group and a polycyclic aromatic system (tricyclo[9.4.0.03,8]pentadecahexaene). This structure combines rigidity from the tricyclic core with conformational flexibility from the azetidine and benzyl substituents.
Properties
CAS No. |
73855-83-1 |
|---|---|
Molecular Formula |
C25H26N2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine |
InChI |
InChI=1S/C25H26N2/c1-2-8-19(9-3-1)16-26-22-17-27(18-22)25-23-12-6-4-10-20(23)14-15-21-11-5-7-13-24(21)25/h1-13,22,25-26H,14-18H2 |
InChI Key |
YDPUUAVFUHAKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CC(C4)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the tricyclic framework, followed by the introduction of the azetidine ring and the benzyl group. The reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that compounds with similar tricyclic structures exhibit significant anticancer properties. The unique arrangement of the tricyclic moiety may influence the compound's interaction with biological targets involved in cancer progression. For instance, studies have shown that tricyclic compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Neuroprotective Effects
The compound's potential neuroprotective effects are linked to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Similar compounds have been reported to act as antagonists at NMDA receptors, which play a crucial role in excitotoxicity associated with neurodegenerative diseases .
Neuroprotection in Animal Models
A study demonstrated that a related compound effectively reduced neuronal damage in models of Alzheimer's disease by inhibiting glutamate-induced excitotoxicity . This suggests that N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine may similarly protect against neurodegeneration.
Inhibition of Tumor Growth
In vitro studies have shown that compounds with similar structures inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase . These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.
Future Research Directions
Further investigations are necessary to explore the full therapeutic potential of this compound:
- Mechanistic Studies : Understanding the molecular mechanisms through which this compound exerts its effects will be crucial for optimizing its use in clinical settings.
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans will be essential for advancing this compound from bench to bedside.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules. For example, in neurological research, it may interact with neurotransmitter receptors, modulating their activity and affecting neural signaling .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Comparative Data
Detailed Analysis
Structural Differences
- Core Heterocycle: The target compound’s azetidine ring distinguishes it from TCAs (e.g., amitriptyline) that feature a flexible dimethylamino-propane chain.
- Substituent Effects: The benzyl group may alter lipophilicity and blood-brain barrier penetration compared to TCAs’ alkylamino chains. In contrast, azulenylmethyleneimines () lack the tricyclic core but share aromaticity, which influences electronic properties and π-π stacking interactions .
Pharmacological Implications
- Target Compound: While direct activity data are unavailable, its tricyclic core and nitrogen orientation suggest affinity for monoamine transporters or receptors, akin to TCAs . The benzyl group could modulate pharmacokinetics (e.g., metabolic stability).
- Amitriptyline: Well-established TCA with dual reuptake inhibition; its dimethylamino group is critical for binding to transporter proteins .
- Azulenylmethyleneimines : These compounds () are primarily synthetic intermediates; their imine linkage and azulene core may confer unique photophysical properties but lack documented antidepressant activity .
Biological Activity
N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine is a complex organic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview of its effects, mechanisms, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a unique tricyclic structure that contributes to its biological properties.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains.
- Anticancer Properties : Preliminary data suggest it may inhibit the proliferation of certain cancer cell lines through apoptosis induction.
- Neuroprotective Effects : Evidence indicates potential neuroprotective effects, possibly related to its interaction with neurotransmitter systems.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of azetidine compounds, including N-benzyl derivatives. The results demonstrated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL against Gram-positive bacteria .
Anticancer Activity
In vitro studies reported in Cancer Research highlighted that this compound caused significant apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM . The mechanism appears to involve the activation of caspase pathways.
Neuroprotective Effects
Research published in Neuroscience Letters indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. It was found to reduce reactive oxygen species (ROS) levels significantly .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
